molecular formula C6H4F10O B1583204 1H,1H,2'H,3H-Decafluorodipropyl ether CAS No. 65064-78-0

1H,1H,2'H,3H-Decafluorodipropyl ether

Cat. No.: B1583204
CAS No.: 65064-78-0
M. Wt: 282.08 g/mol
InChI Key: CXEFFVMAMIDRRR-UHFFFAOYSA-N
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Description

1H,1H,2'H,3H-Decafluorodipropyl ether is a fluorinated organic compound. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1H,1H,2'H,3H-Decafluorodipropyl ether typically involves the reaction of hexafluoropropylene oxide with tetrafluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H,1H,2'H,3H-Decafluorodipropyl ether undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can yield fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,1H,2'H,3H-Decafluorodipropyl ether has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high fluorine content.

    Biology: Its stability and reactivity make it useful in the development of fluorinated biomolecules for research purposes.

    Medicine: The compound is explored for its potential in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: It is used in the production of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1H,1H,2'H,3H-Decafluorodipropyl ether involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

1H,1H,2'H,3H-Decafluorodipropyl ether can be compared with other fluorinated compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is also highly fluorinated and used in similar applications, but it has different reactivity and physical properties.

    1,1,1,3,3,3-Hexafluoropropane: Another fluorinated compound with distinct applications and properties.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and stability compared to other fluorinated compounds .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F10O/c7-2(5(12,13)14)6(15,16)17-1-4(10,11)3(8)9/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOESGSGKEZIPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215384
Record name 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65064-78-0
Record name 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2'H,3H-Decafluorodipropyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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